molecular formula C6H3BrF3NS B3280039 2-Bromo-3-((trifluoromethyl)thio)pyridine CAS No. 70682-11-0

2-Bromo-3-((trifluoromethyl)thio)pyridine

Cat. No.: B3280039
CAS No.: 70682-11-0
M. Wt: 258.06 g/mol
InChI Key: PDSYNQRNJMNHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-((trifluoromethyl)thio)pyridine is an organic compound with the molecular formula C6H3BrF3NS. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethylthio groups in its structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-((trifluoromethyl)thio)pyridine typically involves the bromination of 3-((trifluoromethyl)thio)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-((trifluoromethyl)thio)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Coupling reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Coupling reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-3-((trifluoromethyl)thio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-((trifluoromethyl)thio)pyridine depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the trifluoromethylthio group is converted to sulfoxides or sulfones through the addition of oxygen atoms. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-3-((trifluoromethyl)thio)pyridine is unique due to the presence of both bromine and trifluoromethylthio groups, which impart distinct reactivity and properties. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-bromo-3-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NS/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSYNQRNJMNHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 30% HBr, AcOH (70 mL) was added dropwise with stirring at 40° C. to a solution of 4-cyano-4-trifluoromethylthio-3-butenealdehydedimethylacetal and 1-cyano-1-trifluoromethylthio-4-methoxy-1,3-butadiene (8.8 g) in AcOH (40 mL). After the addition, the solution was heated at 55° C. for 2 hours, poured onto ice and neutralized with solid Na2CO3. The solution was extracted with CH2Cl2 (3x) and the CH2Cl2 extracts dried, filtered and concentrated to dryness. The residual oil was distilled at 68°-71° C. at 0.3 mm of yield 4.0 g (16%) of 2-bromo-3-trifluoromethylthiopyridine 1H NMR (CDCL3) δ7.35 (1H, dd, J=4 and 8), 8.05 (1H, dd, J=2 and 8), 8.45 (1H, dd, J=3 and 4); 19F NFR (CDCl3)+40.7 (s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
1-cyano-1-trifluoromethylthio-4-methoxy-1,3-butadiene
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-((trifluoromethyl)thio)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-((trifluoromethyl)thio)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-((trifluoromethyl)thio)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-((trifluoromethyl)thio)pyridine
Reactant of Route 5
2-Bromo-3-((trifluoromethyl)thio)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-((trifluoromethyl)thio)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.